molecular formula C18H16ClN3O3 B11384815 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11384815
M. Wt: 357.8 g/mol
InChI Key: MBCPSLDPPMLDJA-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring and the chlorophenyl and ethylphenoxy groups contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached via etherification reactions using ethylphenol derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.

Major Products:

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways can vary depending on the biological activity being studied, but may include pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    N-(4-chlorophenyl)acetamide: A simpler compound with potential antimicrobial properties.

Uniqueness: N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of both the oxadiazole ring and the ethylphenoxy group, which contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-12-3-9-15(10-4-12)24-11-16(23)20-18-17(21-25-22-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

MBCPSLDPPMLDJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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